3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine
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Overview
Description
The compound “3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method . The methylsulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the methylsulfonyl group, and the dimethylamino group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, which is electron-rich and could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the pyrrole ring and the methylsulfonyl group would influence properties like polarity, solubility, and stability .Scientific Research Applications
Synthesis and Material Applications
Polyamides with Advanced Properties
Research into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the development of materials with high thermal stability, excellent solubility in organic solvents, and potential applications in creating transparent, flexible, and strong films with low dielectric constants and moisture absorption. These polymers exhibit significant thermal resistance and may be used in advanced material applications such as electronics and coatings (Liu et al., 2013).
Fluorinated Polyamides and Polyimides
The creation of highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units showcases their potential for flexible and tough films with low dielectric constants, indicating their suitability for electronic and optical applications (Liaw et al., 2006).
Pharmacological and Biological Research
Anticancer Agents
Studies on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide have shown potent cytotoxicity against various cancer cell lines, illustrating the compound's potential as an anticancer agent. This highlights the ongoing research into novel, potent, and selective anticancer agents with reduced toxicity (Redda et al., 2011).
Synthesis Techniques
The development of 4-Dimethylaminopyridinium carbamoylides as stable and non-hazardous substitutes for arylsulfonyl and heteroaryl isocyanates showcases innovative approaches to safer chemical synthesis methods. These compounds could revolutionize the production of arylsulfonyl carbamates and ureas, finding applications in various commercial and medicinal contexts (Sa̧czewski et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,3-dimethyl-4-methylsulfonyl-5-pyrrol-1-ylpyrrol-1-yl)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-13-14(2)19(12-8-9-17(3)4)16(15(13)22(5,20)21)18-10-6-7-11-18/h6-7,10-11H,8-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMCKZHBXILNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N2C=CC=C2)CCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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